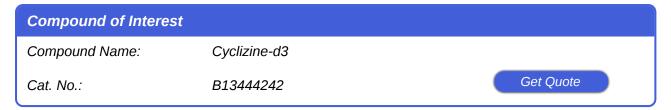


An In-depth Technical Guide to Cyclizine-d3: Physical and Chemical Characteristics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine-d3 is the deuterated form of Cyclizine, a piperazine derivative with antihistaminic and antiemetic properties. As a stable isotope-labeled internal standard, **Cyclizine-d3** is a critical tool in the quantitative analysis of Cyclizine in biological matrices and pharmaceutical formulations. Its use in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the physical and chemical characteristics of **Cyclizine-d3**, alongside relevant data for its non-deuterated counterpart, Cyclizine.

Physical and Chemical Properties

The primary difference between Cyclizine and **Cyclizine-d3** is the presence of three deuterium atoms on the methyl group, resulting in a slightly higher molecular weight. Other physical and chemical properties are expected to be very similar.

Quantitative Data for Cyclizine-d3



Property	Value	Reference
Molecular Formula	C18H19D3N2	[1]
Molecular Weight	269.40 g/mol	[1]
CAS Number	1170155-67-5	[1]
Appearance	White to Off-White Solid	[2]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[2]
Storage	Refrigerator (2-8°C) for long- term storage	[1]

Quantitative Data for Cyclizine (for comparison)

Property	Value	Reference
Molecular Formula	C18H22N2	[3][4]
Molecular Weight	266.388 g/mol	[3][4]
CAS Number	82-92-8	[3][4]
Melting Point	105.5-107.5 °C	[3][5]
Boiling Point	150 °C @ 0.09 Torr	[5]
Appearance	White or Creamy White Crystalline Powder	[3]
Solubility	Slightly soluble in water and ethanol.	[6]
рКа	8.5	

Experimental Protocols

The primary application of **Cyclizine-d3** is as an internal standard in quantitative analytical methods for Cyclizine. Below are representative protocols where **Cyclizine-d3** would be utilized.



Quantification of Cyclizine in Human Plasma by LC-MS/MS

This method is crucial for pharmacokinetic and bioavailability studies.

Methodology:

- Sample Preparation:
 - \circ To 200 μL of human plasma, add 25 μL of **Cyclizine-d3** internal standard solution (in methanol).
 - Add 100 μL of 0.1 M sodium hydroxide to alkalinize the sample.
 - Perform liquid-liquid extraction with 1 mL of methyl tert-butyl ether.
 - Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μL of the mobile phase.
- Chromatographic Conditions:
 - LC System: Agilent 1200 Series or equivalent.
 - Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 10 μL.
- Mass Spectrometric Conditions:



- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Cyclizine: m/z 267.2 → 167.2
 - **Cyclizine-d3**: m/z 270.2 → 167.2
- Data Analysis: The concentration of Cyclizine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Spectrofluorimetric Analysis of Cyclizine

While this method does not directly use an internal standard, it is a relevant analytical technique for Cyclizine.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of Cyclizine in acetonitrile.
 - Create a series of working solutions by diluting the stock solution to concentrations ranging from 10 to 1000 ng/mL.[7]
- Instrumental Analysis:
 - Instrument: Spectrofluorometer.
 - Excitation Wavelength: 244 nm.[7]
 - Emission Wavelength: 350 nm.[7]
 - Procedure: Measure the fluorescence intensity of each working solution and a blank (acetonitrile).

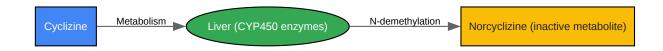


 Calibration: Plot the fluorescence intensity against the concentration to generate a calibration curve.[7]

Signaling and Metabolic Pathways

Cyclizine primarily acts as a histamine H1 receptor antagonist and also possesses anticholinergic (muscarinic receptor antagonist) properties.[8][9] Its antiemetic effects are mediated through its action on the chemoreceptor trigger zone (CTZ) and the vestibular system.[8]

The main metabolic pathway for Cyclizine is N-demethylation to its primary metabolite, norcyclizine, which has significantly less antihistaminic activity.[3][9] This metabolism is primarily carried out by cytochrome P450 enzymes in the liver.[8]



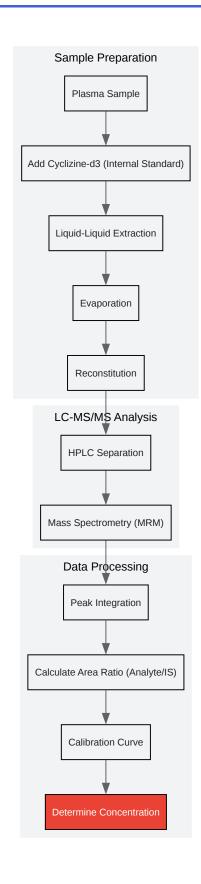
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Caption: Metabolic Pathway of Cyclizine.

Experimental and Analytical Workflows

The use of **Cyclizine-d3** as an internal standard is integral to achieving reliable quantitative results in complex matrices. The following workflow illustrates a typical bioanalytical method using LC-MS/MS.





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Caption: LC-MS/MS Bioanalytical Workflow.



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